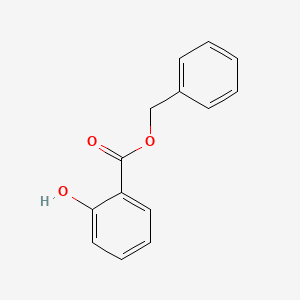

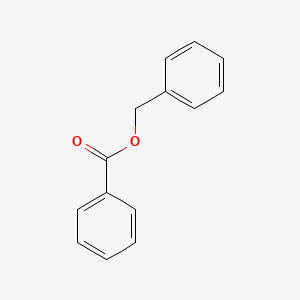

Benzyl 2,6-dihydroxybenzoate

Description

Structure

3D Structure

Properties

CAS No. |

85985-75-7 |

|---|---|

Molecular Formula |

C14H12O4 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

benzyl 2,6-dihydroxybenzoate |

InChI |

InChI=1S/C14H12O4/c15-11-7-4-8-12(16)13(11)14(17)18-9-10-5-2-1-3-6-10/h1-8,15-16H,9H2 |

InChI Key |

UONCJNZKQVIGHS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=CC=C2O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=CC=C2O)O |

Origin of Product |

United States |

Isolation and Bioprospecting of Benzyl 2,6 Dihydroxybenzoate and Its Natural Analogs

Methodologies for Extraction and Purification from Biologically Derived Matrices

The isolation of Benzyl (B1604629) 2,6-dihydroxybenzoate (B8749050) and its analogs from complex biological matrices necessitates a series of extraction and purification steps. The choice of methodology is dictated by the source organism and the chemical properties of the target compound.

Isolation from Botanical Sources (e.g., Desmos chinensis, Sambucus nigra)

Desmos chinensis

Research has successfully isolated Benzyl 2,6-dihydroxybenzoate from the leaves of Desmos chinensis, a plant belonging to the Annonaceae family. vtt.fi The process involved an initial extraction of the air-dried leaves with ethyl acetate (B1210297) at room temperature. This crude extract was then subjected to column chromatography for purification, a technique that separates compounds based on their differential adsorption to a stationary phase. vtt.fi

Table 1: Extraction and Purification of this compound from Desmos chinensis

| Step | Method | Details |

| Extraction | Solvent Extraction | Air-dried leaves were extracted with ethyl acetate for three days at room temperature. |

| Purification | Column Chromatography | The resulting ethyl acetate extract was subjected to column chromatography to isolate individual compounds, including this compound. |

Sambucus nigra

While this compound itself has not been reported, a closely related natural analog, benzyl 2-O-β-D-glucopyranosyl-2,6-dihydroxybenzoate, has been isolated from Sambucus nigra (elderberry). nih.govnih.govnih.gov This compound is a glycoside of this compound. The isolation of this and other aromatic metabolites from S. nigra involved spectroscopic techniques for structure determination. nih.govnih.govnih.gov General extraction methods for phytochemicals from Sambucus nigra often employ solvents such as ethanol (B145695) or water, with techniques like microwave-assisted and ultrasound-assisted extraction being utilized to improve efficiency. researchgate.net

Isolation from Microbial Origin (e.g., endophytic fungi)

Endophytic fungi, which reside within the tissues of living plants, are a recognized source of diverse secondary metabolites. nih.gov While the direct isolation of this compound from an endophytic fungus has not been explicitly documented in the reviewed literature, these microorganisms are known to produce a wide array of structurally related phenolic compounds.

For instance, a novel p-hydroxybenzoic acid derivative, 4-(2'R, 4'-dihydroxybutoxy) benzoic acid, was isolated from the fermentation broth of Penicillium sp. R22, an endophytic fungus found in Nerium indicum. rsc.org The isolation process typically involves culturing the fungus in a suitable broth, followed by solvent extraction of the culture filtrate and mycelium. The crude extract is then purified using chromatographic techniques to yield the pure compounds. This highlights the potential of endophytic fungi as a source for discovering new dihydroxybenzoic acid derivatives and potentially this compound itself.

Elucidation of Putative Biosynthetic Pathways and Metabolic Interrelationships

Understanding the biosynthetic pathways leading to this compound provides insight into its natural production and the metabolic network within the source organism.

Proposed Biosynthetic Mechanisms for Benzyl Benzoate (B1203000) Ester Formation

The biosynthesis of this compound can be conceptually divided into the formation of its two constituent parts: 2,6-dihydroxybenzoic acid (γ-resorcylic acid) and benzyl alcohol, followed by their esterification.

The biosynthesis of dihydroxybenzoic acids, such as resorcylic acids, in fungi is often linked to the polyketide pathway. nih.govrsc.org This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a polyketide chain that then undergoes cyclization and aromatization to yield the dihydroxybenzoic acid core. nih.gov An alternative route in some organisms could involve the regioselective carboxylation of resorcinol (B1680541), a reaction that has been demonstrated enzymatically. rsc.org

The benzyl alcohol component is generally derived from the shikimate pathway, which produces aromatic amino acids like phenylalanine. Phenylalanine can be converted to cinnamic acid, which then undergoes further transformations, including chain shortening, to yield benzoic acid. Benzoic acid can then be reduced to form benzyl alcohol.

The final step is the esterification of 2,6-dihydroxybenzoic acid with benzyl alcohol. This reaction is catalyzed by specific enzymes, likely belonging to the acyltransferase family, which facilitate the formation of the ester linkage.

Identification of Co-occurring Natural Products with Structural Similarities

In Desmos chinensis, this compound was isolated alongside a number of other benzyl benzoate esters, flavonoids, and a chalcone. vtt.fi

Table 2: Co-occurring Compounds with this compound in Desmos chinensis

| Compound Class | Specific Compounds |

| Benzyl Benzoate Esters | Benzyl benzoate, Benzyl 2-hydroxybenzoate, Benzyl 2,3-dihydroxybenzoate |

| Flavonoids | Isounonal, Unonal, Quercetin, Kaempferol, Desmal, 6-formyl-2,5,7-trihydroxy-8-methylflavanone |

| Chalcone | Desmosdumotin D |

| Alkaloid | Lauterine |

In Sambucus nigra, the glycosidic analog, benzyl 2-O-β-D-glucopyranosyl-2,6-dihydroxybenzoate, was found with other phenolic glycosides, lignans, and flavonoids. nih.govnih.govnih.gov The presence of these related compounds suggests a metabolically rich environment with interconnected biosynthetic pathways.

Advanced Synthetic Methodologies for Benzyl 2,6 Dihydroxybenzoate and Designed Analogs

Chemical Synthesis Approaches to the Core Benzyl (B1604629) 2,6-Dihydroxybenzoate (B8749050) Scaffold

The construction of the fundamental benzyl 2,6-dihydroxybenzoate structure relies on key chemical reactions that form the ester linkage and manage the two phenolic hydroxyl groups. The choice of precursors and reaction conditions is critical to achieving high yields and purity.

Esterification Reactions Utilizing 2,6-Dihydroxybenzoic Acid Precursors

The most direct approach to synthesizing this compound is through the esterification of 2,6-dihydroxybenzoic acid. Several methods have been developed for the esterification of polyhydroxy aromatic acids, which can be challenging due to the reactivity of the hydroxyl groups and potential steric hindrance. ias.ac.in

One common method involves the reaction of 2,6-dihydroxybenzoic acid with benzyl chloride in the presence of a base. google.com Another effective technique, particularly for polyhydroxybenzoic acids where standard catalytic methods may fail, is to reflux the acid with an alkyl halide (like benzyl bromide) or a dialkyl sulfate (B86663) in a dry solvent such as acetone, using a mild base like sodium bicarbonate. ias.ac.in This method has been shown to produce excellent yields for similar substituted benzoic acids. ias.ac.in

A variation involves the transesterification of a simpler ester, such as methyl 2,4-dihydroxy-3,6-dimethylbenzoate, which can be refluxed in benzyl alcohol with sodium to yield the corresponding benzyl ester. nih.gov This approach, while demonstrated on an analog, highlights a viable pathway that could be adapted for the 2,6-dihydroxy scaffold.

| Reactants | Catalyst/Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-dihydroxybenzoic acid, Benzyl halide | Sodium bicarbonate or Potassium carbonate | Acetone | Reflux | High (by analogy) | ias.ac.in |

| Methyl-2,4-dihydroxy-3,6-dimethylbenzoate, Benzyl alcohol | Sodium (Na) | Benzyl alcohol | Reflux, 24h | 60% | nih.gov |

| Hydroxybenzoic acid, Benzyl chloride | Amide (e.g., formamide) | None | 150°C, 1h | ~90% | google.com |

Regioselective Glycosylation Strategies for O-Glycosidic Derivatives (e.g., Benzyl 2-O-Glucopyranosyl-2,6-Dihydroxybenzoate)

The synthesis of O-glycosidic derivatives, such as Benzyl 2-O-Glucopyranosyl-2,6-dihydroxybenzoate, presents a significant regioselectivity challenge due to the presence of two similar hydroxyl groups. Achieving selective glycosylation at one specific hydroxyl group requires careful strategic planning, often involving multi-step processes with protecting groups.

The general strategy involves differentiating the reactivity of the two hydroxyl groups. The regioselectivity of glycosylation can be influenced by the electronic effects of protecting groups on the acceptor molecule. nih.gov For instance, electron-withdrawing groups can decrease the nucleophilicity of nearby hydroxyls, directing the incoming glycosyl donor to a more reactive site. nih.gov

A plausible synthetic route would involve:

Protection of the Carboxylic Acid: The carboxylic acid of the 2,6-dihydroxybenzoic acid precursor is typically protected first, for example, as a methyl or benzyl ester, to prevent it from interfering with subsequent reactions.

Selective Protection of a Hydroxyl Group: One of the two hydroxyl groups would be selectively protected, leaving the other available for glycosylation. This is the most challenging step and may rely on subtle differences in steric hindrance or acidity.

Glycosylation: The partially protected benzyl benzoate (B1203000) derivative is then reacted with a protected glycosyl donor (e.g., a glucopyranosyl bromide or trichloroacetimidate) under the influence of a promoter like silver triflate or N-iodosuccinimide (NIS). nih.govdtu.dk

Deprotection: Finally, all protecting groups are removed from the sugar moiety and the benzoate scaffold to yield the final O-glycosidic derivative.

Development of Protecting Group Strategies and Deprotection Methodologies

Protecting groups are indispensable tools in the synthesis of this compound and its derivatives. uchicago.edu They are used to temporarily mask reactive functional groups, thereby preventing side reactions and enabling selective transformations at other positions of the molecule. creative-peptides.com

For the synthesis of the core scaffold via esterification with benzyl chloride, it may be necessary to protect the phenolic hydroxyls to prevent the formation of benzyl ethers. Common protecting groups for phenols include silyl (B83357) ethers (e.g., TBDMS) or acetals, which are stable under the basic conditions often used for esterification but can be removed under acidic or fluoride-mediated conditions. uchicago.edu

In more complex syntheses like regioselective glycosylation, an orthogonal set of protecting groups is required. uchicago.edu This means each group can be removed under specific conditions without affecting the others. For example, a carboxylic acid might be protected as a benzyl ester (removable by hydrogenolysis), while a hydroxyl group is protected as a silyl ether (removable by fluoride). This strategy allows for the sequential unmasking and reaction of different functional groups.

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Benzyl ester | -OBn | H₂, Pd/C (Hydrogenolysis) | uchicago.edu |

| Carboxylic Acid | tert-Butyl ester | -OtBu | Trifluoroacetic Acid (TFA) | creative-peptides.com |

| Hydroxyl (Phenol) | Benzyl ether | -OBn | H₂, Pd/C (Hydrogenolysis) | creative-peptides.com |

| Hydroxyl (Phenol) | tert-Butyldimethylsilyl ether | -OTBDMS | TBAF (Fluoride source) or mild acid | uchicago.edu |

Design and Synthesis of Chemically Modified Analogs for Research Probes

Modifying the core this compound structure allows for the creation of research probes designed to investigate biological systems. This involves the rational design of analogs with altered properties and the development of synthetic strategies to introduce new functional groups.

Rational Design and Synthesis of Hydroxylated and Alkoxylated Benzyl Benzoate Analogs

The rational design of analogs involves systematically altering the structure of the parent compound to study structure-activity relationships (SAR). By modifying the number and position of hydroxyl and alkoxy (e.g., methoxy) groups on the aromatic rings, researchers can fine-tune the molecule's electronic and steric properties.

The synthesis of such analogs often begins with a correspondingly substituted benzoic acid precursor. For example, the synthesis of benzyl 2,4-dihydroxy-3,6-dimethylbenzoate, an analog of this compound, was achieved by starting with methyl 2,4-dihydroxy-3,6-dimethylbenzoate and performing a transesterification with benzyl alcohol. nih.gov Similarly, other analogs have been created by reacting a substituted methyl benzoate with benzyl bromide in the presence of potassium carbonate to form benzyl ethers, or by directly esterifying a substituted benzoic acid. nih.gov These modifications are crucial in fields like drug discovery, where such analogs are synthesized to optimize biological activity. nih.gov

| Analog Name | Key Structural Modification | Synthetic Precursor | Reference |

|---|---|---|---|

| Benzyl 2,4-dihydroxy-3,6-dimethylbenzoate | Isomeric dihydroxy, two methyl groups | Methyl-2,4-dihydroxy-3,6-dimethylbenzoate | nih.gov |

| Methyl 2,4-bis(benzyloxy)-3,5-dichloro-6-methylbenzoate | Hydroxyls protected as benzyl ethers, chloro and methyl groups added | Methyl 3,5-dichloro-2,4-dihydroxy-6-methylbenzoate | nih.gov |

| Methyl 4-(benzyloxy)-2-methoxy-3,6-dimethylbenzoate | One hydroxyl as benzyl ether, one as methyl ether | Methyl 4-hydroxy-2-methoxy-3,6-dimethylbenzoate | nih.gov |

Derivatization Strategies for Functional Enhancement in Research Applications

Derivatization is the process of chemically modifying a compound to produce a new compound with properties suitable for a specific purpose. For research applications, this often means attaching a functional tag, such as a fluorescent dye, a biotin (B1667282) label for affinity purification, or a reactive handle for subsequent "click chemistry" reactions.

For a molecule like this compound, the phenolic hydroxyl groups are prime targets for derivatization. They can be alkylated using a reagent that contains the desired functional group. For example, reacting the molecule with a propargyl bromide would install a terminal alkyne, a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Another strategy involves derivatizing the carboxylic acid precursor (2,6-dihydroxybenzoic acid) before the esterification step. The hydroxyl groups could be reacted with a bifunctional linker, which is then used to attach the molecule to a solid support or a larger biomolecule. Derivatization can also be employed to enhance analytical detection; for instance, reacting a molecule with benzoyl chloride can improve its chromatographic behavior and detection by mass spectrometry. chromatographyonline.comnih.gov Similarly, reagents can be chosen to attach chromophores that shift the molecule's UV absorbance to a wavelength where there is less interference from biological matrices, a technique used for detecting benzyl halides. nih.gov

Exploration of Green Chemistry Principles in Synthetic Route Design

The increasing emphasis on sustainable chemical manufacturing has spurred the exploration of green chemistry principles in the synthesis of this compound and its analogs. This involves the development of environmentally benign methodologies that maximize efficiency while minimizing waste and the use of hazardous substances. Research efforts have predominantly focused on two key stages of the synthesis: the green production of the precursor, 2,6-dihydroxybenzoic acid, and the subsequent eco-friendly esterification to yield the target benzyl ester.

A significant advancement in the green synthesis of 2,6-dihydroxybenzoic acid (2,6-DHBA) is the move away from traditional methods, which often involve high pressure and temperature, towards biocatalytic processes. mdpi.comresearchgate.net A notable example is the enzymatic carboxylation of resorcinol (B1680541). mdpi.comresearchgate.nettuhh.depsecommunity.org This method utilizes a decarboxylase enzyme to catalyze the addition of carbon dioxide to resorcinol, forming 2,6-DHBA under mild, aqueous conditions. mdpi.comresearchgate.nettuhh.depsecommunity.org To overcome the challenge of unfavorable thermodynamic equilibrium in this reaction, an in situ product removal technique has been successfully demonstrated. mdpi.comresearchgate.nettuhh.depsecommunity.org This approach employs an adsorber resin to selectively remove the 2,6-DHBA from the reaction medium as it is formed, thereby driving the reaction towards higher product yields, with reported yields exceeding 80%. mdpi.comresearchgate.nettuhh.depsecommunity.org Furthermore, the downstream processing has been designed with green principles in mind, allowing for the recycling of the reaction medium, adsorber, and solvents, which significantly reduces waste. tuhh.depsecommunity.org

The following table summarizes the key aspects of the enzymatic synthesis of 2,6-dihydroxybenzoic acid.

| Parameter | Description | Reference |

| Starting Material | Resorcinol | mdpi.comresearchgate.nettuhh.depsecommunity.org |

| Reagent | Gaseous Carbon Dioxide (CO2) | mdpi.comresearchgate.nettuhh.depsecommunity.org |

| Catalyst | 2,6-dihydroxybenzoic acid decarboxylase (2,6-DHBD) | mdpi.com |

| Solvent System | Aqueous triethanolamine (B1662121) (TEA) | mdpi.comresearchgate.nettuhh.depsecommunity.org |

| Key Innovation | In situ product removal using an adsorber resin (e.g., Dowex® 1X8-50) | mdpi.comresearchgate.nettuhh.depsecommunity.org |

| Reaction Yield | > 80% | mdpi.comresearchgate.nettuhh.depsecommunity.org |

| Green Principles | Use of biocatalysts, mild reaction conditions, recycling of medium and solvents, high atom economy. | mdpi.comresearchgate.nettuhh.depsecommunity.org |

For the subsequent esterification of 2,6-dihydroxybenzoic acid with benzyl alcohol to form this compound, several green chemistry approaches are being explored as alternatives to traditional acid-catalyzed methods that often use corrosive mineral acids and volatile organic solvents. These modern methodologies include the use of solid acid catalysts, ionic liquids, and microwave-assisted synthesis.

Ionic liquids (ILs) are also emerging as promising "designer solvents" and catalysts for esterification reactions. researchgate.netelsevierpure.comgoogle.comajast.net Their negligible vapor pressure, thermal stability, and tunable properties make them attractive green alternatives to conventional organic solvents. ajast.net Acidic functionalized ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup and workup procedures. elsevierpure.comgoogle.comajast.net Chemoselective esterification of phenolic acids has been reported in ionic liquids with excellent yields and reduced reaction times compared to traditional organic solvents. researchgate.net

Microwave-assisted organic synthesis (MAOS) represents another significant green chemistry tool applicable to the synthesis of this compound. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. organic-chemistry.orgmdpi.com This technique is energy-efficient and can often be performed under solvent-free conditions, further enhancing its green credentials. The microwave-assisted esterification of various aryl and alkyl carboxylic acids has been successfully demonstrated, suggesting its potential for the efficient synthesis of the target compound. mdpi.com

The table below outlines a comparative overview of these green esterification methodologies.

| Methodology | Catalyst/Medium | Advantages | Applicability to this compound Synthesis | Reference |

| Solid Acid Catalysis | Ion-exchange resins (e.g., Dowex H+), Polyionic liquids | Reusable catalyst, simplified product isolation, non-corrosive, high yields. | High potential due to demonstrated efficacy with phenolic and benzoic acids. nih.govacs.org | nih.govacs.orgacs.orgcsic.esoru.edu |

| Ionic Liquids | Acidic functionalized ionic liquids (e.g., [HSO3–(CH2)3–NEt3]HSO4) | Dual role as solvent and catalyst, high yields, recyclability, low volatility. | Highly suitable, with proven chemoselectivity for phenolic acids. researchgate.net | researchgate.netelsevierpure.comgoogle.comajast.net |

| Microwave-Assisted Synthesis | N-Fluorobenzenesulfonimide (NFSi) or conventional acid catalysts | Rapid reaction times, increased yields, energy efficiency, potential for solvent-free conditions. | Directly applicable for accelerating the esterification reaction. | organic-chemistry.orgmdpi.com |

The exploration and integration of these green chemistry principles into the synthetic routes for this compound and its analogs are pivotal for the development of more sustainable and economically viable manufacturing processes. By focusing on biocatalysis for the precursor synthesis and employing green esterification techniques, the environmental footprint of producing this class of compounds can be significantly reduced.

Comprehensive Structural Elucidation and Spectroscopic Characterization for Research Applications

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. High-resolution one-dimensional and two-dimensional NMR experiments provide unambiguous evidence for the connectivity and spatial arrangement of atoms within Benzyl (B1604629) 2,6-dihydroxybenzoate (B8749050).

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer primary information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of Benzyl 2,6-dihydroxybenzoate is expected to show distinct signals corresponding to the benzyl and the 2,6-dihydroxybenzoate moieties. The benzyl group's methylene (B1212753) protons (-CH₂-) would typically appear as a sharp singlet, while its five aromatic protons would produce a multiplet. The 2,6-dihydroxybenzoate ring contains three aromatic protons. The proton at the 4-position, situated between two identical ortho protons (at positions 3 and 5), is expected to appear as a triplet. The protons at the 3- and 5-positions would consequently appear as a doublet. Signals for the two phenolic hydroxyl (-OH) protons would also be present, often as broad singlets.

The ¹³C NMR spectrum provides information on each unique carbon atom. docbrown.infochemicalbook.comspectrabase.com Due to the symmetry of the 2,6-dihydroxybenzoate ring, some carbon signals are equivalent. The spectrum would show signals for the ester carbonyl carbon, the carbons of the dihydroxy-substituted ring (with distinct signals for the substituted, and unsubstituted carbons), the benzylic methylene carbon, and the carbons of the benzyl group's phenyl ring. docbrown.inforsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound.

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Position | Predicted δ (ppm) | Multiplicity | Position | Predicted δ (ppm) |

| Benzylic CH₂ | ~5.3-5.4 | s (singlet) | C=O (Ester) | ~165-170 |

| Benzyl Ar-H (ortho, meta, para) | ~7.3-7.5 | m (multiplet) | Benzylic CH₂ | ~66-68 |

| H-4 (dihydroxybenzoate) | ~7.1-7.3 | t (triplet) | C-1' (Benzyl ipso-C) | ~135-136 |

| H-3, H-5 (dihydroxybenzoate) | ~6.4-6.5 | d (doublet) | Benzyl Ar-C (ortho, meta, para) | ~128-129 |

| 2-OH, 6-OH | Variable | br s (broad singlet) | C-2, C-6 (dihydroxybenzoate) | ~160-162 |

| C-4 (dihydroxybenzoate) | ~132-134 | |||

| C-3, C-5 (dihydroxybenzoate) | ~108-110 | |||

| C-1 (dihydroxybenzoate) | ~105-107 |

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons on the benzyl ring and, crucially, between the H-4 and the H-3/H-5 protons on the dihydroxybenzoate ring, confirming their positions within that spin system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC maps protons to their directly attached carbon atoms. columbia.edu This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, confirming the assignment of the benzylic -CH₂- protons to the benzylic carbon and each aromatic proton to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. columbia.eduresearchgate.net The key correlation for confirming the ester linkage in this compound would be a cross-peak between the benzylic methylene protons (-CH₂-) and the ester carbonyl carbon (C=O). Other important correlations would include those from the H-3/H-5 protons to the C-1, C-2/C-6, and C-4 carbons of the dihydroxybenzoate ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum could show through-space correlations between the benzylic methylene protons and the aromatic protons on the benzyl ring, as well as with the H-3/H-5 protons on the dihydroxybenzoate ring, providing information on the molecule's preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the molecule, which allows for the unambiguous confirmation of its elemental formula.

ESI is a soft ionization technique that typically produces intact molecular or pseudomolecular ions, making it ideal for determining the molecular weight. For this compound (C₁₄H₁₂O₄), HRMS-ESI would be expected to detect the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode. vu.edu.au The experimentally measured mass-to-charge ratio (m/z) of these ions can be compared to the calculated exact mass to confirm the molecular formula with high accuracy.

Tandem MS (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to generate product ions. The resulting fragmentation pattern provides valuable structural information. fu-berlin.de

For this compound, a characteristic fragmentation pathway in positive-ion mode would involve the cleavage of the benzylic C-O bond, leading to the formation of a highly stable tropylium (B1234903) ion at m/z 91. Another major fragment would correspond to the 2,6-dihydroxybenzoic acid portion. In negative-ion mode, the fragmentation of the [M-H]⁻ ion would likely involve the loss of the benzyl group to produce the 2,6-dihydroxybenzoate anion at m/z 153. nih.govnist.gov Further fragmentation of this ion could involve the loss of CO₂ (44 Da) to yield a dihydroxybenzene fragment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Characterization

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two phenolic hydroxyl groups.

C-H stretching vibrations for the aromatic rings typically appearing just above 3000 cm⁻¹.

A strong, sharp absorption band around 1680-1720 cm⁻¹ due to the C=O stretching of the ester functional group. nist.gov

Several bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic rings.

C-O stretching vibrations for the ester and phenol (B47542) groups in the 1100-1300 cm⁻¹ region.

Table 2: Predicted Key IR Absorption Bands for this compound.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| Phenolic O-H stretch | 3200-3600 | Broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Ester C=O stretch | 1680-1720 | Strong, Sharp |

| Aromatic C=C stretch | 1450-1600 | Multiple, Medium-Strong |

| Ester/Phenol C-O stretch | 1100-1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly its chromophores. The two aromatic rings in this compound act as chromophores. The presence of hydroxyl and ester substituents on the benzene (B151609) rings influences the position and intensity of the absorption maxima (λ_max). The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), would be expected to show strong absorptions in the ultraviolet region, characteristic of substituted benzene derivatives. science-softcon.de

X-ray Crystallography for Definitive Solid-State Structural Determination

A comprehensive search for single-crystal X-ray diffraction data specifically for this compound did not yield definitive crystallographic information in the surveyed scientific literature. While crystallographic data for closely related derivatives, such as Benzyl 2,6-dihydroxy-3-nitrobenzoate, have been published, these structures include substitutions that significantly alter the crystal packing and intramolecular interactions compared to the parent compound. uky.eduresearchgate.net

For a definitive solid-state structural determination of this compound, X-ray crystallography would provide precise atomic coordinates, bond lengths, and bond angles. This technique is indispensable for unambiguously establishing the three-dimensional arrangement of atoms and molecules within a crystal lattice.

Should such data become available, a detailed analysis would typically be presented as follows:

Crystallographic Data and Structure Refinement:

This section would include a summary of the experimental parameters used for data collection and the results of the structure refinement. Key details are typically presented in a standardized tabular format.

Table 1. Hypothetical Crystallographic Data for this compound

| Parameter | Value (Example) |

|---|---|

| Chemical formula | C₁₄H₁₂O₄ |

| Formula weight | 244.24 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

| Calculated density (g/cm³) | [Value] |

| Absorption coefficient (mm⁻¹) | [Value] |

| F(000) | [Value] |

| Crystal size (mm³) | [Value] |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Temperature (K) | [Value] |

| Reflections collected | [Value] |

| Independent reflections | [Value] |

| R_int | [Value] |

| Final R indices [I > 2σ(I)] | R₁ = [Value], wR₂ = [Value] |

| R indices (all data) | R₁ = [Value], wR₂ = [Value] |

Molecular and Crystal Structure Analysis:

Following the data summary, a detailed discussion of the molecular conformation and intermolecular interactions would be provided. This analysis would focus on:

Intramolecular Hydrogen Bonding: The presence and geometry of hydrogen bonds between the hydroxyl groups and the carbonyl oxygen of the ester group, which are critical in defining the planarity and conformation of the molecule.

Molecular Conformation: A description of the relative orientation of the benzyl and dihydroxybenzoate moieties, including relevant torsion angles.

Intermolecular Interactions: An examination of how individual molecules pack in the crystal lattice, detailing any intermolecular hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal structure.

This comprehensive structural elucidation is fundamental for understanding the solid-state properties of this compound and provides a foundational dataset for computational modeling and structure-property relationship studies.

Structure Activity Relationship Sar Investigations of Benzyl 2,6 Dihydroxybenzoate Derivatives

Systematic Design Principles for Modulating Biological Activity through Structural Modifications

The systematic design of benzyl (B1604629) 2,6-dihydroxybenzoate (B8749050) derivatives involves targeted modifications to its core structure to probe and optimize interactions with biological targets. The fundamental scaffold consists of a benzyl alcohol moiety esterified with 2,6-dihydroxybenzoic acid. Design principles focus on altering three primary regions: the 2,6-dihydroxybenzoyl ring, the benzyl ring, and the connecting ester linkage.

Key modification strategies include:

Substitution on the Dihydroxybenzoyl Ring: Introducing various functional groups onto the aromatic ring of the 2,6-dihydroxybenzoic acid core can significantly impact electronic properties, steric profile, and hydrogen-bonding capacity. For instance, the addition of electron-withdrawing groups like a nitro group has been explored in 2,6-dihydroxybenzoic acid derivatives, which are known to exhibit anthelmintic activity. nih.gov

Substitution on the Benzyl Ring: Modifying the benzyl portion of the ester can influence properties such as lipophilicity and potential for aromatic interactions (e.g., π-π stacking) with a biological target. Introducing substituents at the ortho, meta, or para positions can fine-tune these characteristics.

Modification of the Ester Linkage: While the ester group is central to the parent compound, replacing it with more stable bioisosteres, such as amides, can alter the molecule's metabolic stability and hydrogen-bonding pattern. Studies on 2,6-dihydroxybenzoic acid anilides, where the ester is replaced by an amide linkage, have been conducted to investigate their activity against liver flukes. acs.org

The position of the hydroxyl groups on the benzoic acid ring is a critical determinant of biological activity, particularly in the context of antioxidant potential. SAR studies on various dihydroxybenzoic acid (DHBA) isomers reveal that the substitution pattern dramatically influences efficacy. For example, in assays measuring antioxidant capacity against superoxide (B77818) radicals, the 2,6-DHBA isomer often shows lower activity compared to other isomers like 2,5-DHBA. semanticscholar.org This suggests that the meta relationship of the two hydroxyl groups in the 2,6-isomer is less favorable for radical scavenging than the ortho and para relationships found in other isomers. semanticscholar.orgnih.gov

The following table summarizes the relative antioxidant activity of different dihydroxybenzoic acid isomers based on their ability to scavenge ABTS•+ radicals, illustrating the profound impact of hydroxyl group positioning.

| Compound | Hydroxyl Positions | Relative Antioxidant Activity (% Inhibition of ABTS•+) |

| 2,3-Dihydroxybenzoic Acid | ortho, meta | 86.40% |

| 2,5-Dihydroxybenzoic Acid | ortho, para | 80.11% |

| 3,4-Dihydroxybenzoic Acid | meta, para | 74.51% |

| 3,5-Dihydroxybenzoic Acid | meta, meta | 60.39% |

| 2,4-Dihydroxybenzoic Acid | ortho, meta | 16.17% |

| 2,6-Dihydroxybenzoic Acid | ortho, meta | 8.12% |

| Data derived from studies on dihydroxybenzoic acids at a concentration of 50 μM. nih.gov |

This data underscores a key design principle: the spatial arrangement of hydrogen-donating hydroxyl groups is crucial, and modifications should be guided by the desired mechanism of action.

Elucidation of Essential Pharmacophoric Elements and Their Influence on Target Interaction

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.govdergipark.org.tr For the benzyl 2,6-dihydroxybenzoate class, the pharmacophore model can be deduced from its core structural components, which are responsible for molecular recognition.

The essential pharmacophoric elements for this scaffold include:

Hydrogen Bond Donors (HBD): The two phenolic hydroxyl (-OH) groups at the 2- and 6-positions are primary hydrogen bond donors. These groups are often critical for anchoring the ligand into a target's binding pocket through interactions with amino acid residues like aspartate, glutamate, or serine.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (C=O) of the ester linkage acts as a key hydrogen bond acceptor. This feature can form hydrogen bonds with donor groups on the receptor, such as the backbone N-H of amino acids.

Aromatic/Hydrophobic Features: The structure contains two aromatic rings—the dihydroxybenzoyl ring and the benzyl ring. These rings can engage in hydrophobic interactions and π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's active site, contributing to binding affinity and specificity. dergipark.org.tr

The spatial arrangement of these features is paramount. The rigid nature of the benzoic acid ring places the two hydroxyl groups and the ester linkage in a defined geometric orientation. This fixed arrangement dictates how the molecule presents its binding features to a receptor, influencing the strength and specificity of the interaction. Any modification to the scaffold, as described in the previous section, will alter this pharmacophore and, consequently, its interaction with a biological target.

The following table details the key pharmacophoric features of the this compound scaffold and their potential roles in target interaction.

| Pharmacophoric Feature | Structural Element | Potential Role in Target Interaction |

| Hydrogen Bond Donor (HBD) 1 | Hydroxyl group at C2 | Anchoring to receptor via H-bonds |

| Hydrogen Bond Donor (HBD) 2 | Hydroxyl group at C6 | Anchoring to receptor via H-bonds |

| Hydrogen Bond Acceptor (HBA) | Ester carbonyl oxygen | Orientation and binding within the active site |

| Aromatic Ring 1 | 2,6-Dihydroxybenzoyl ring | Hydrophobic interactions, π-π stacking |

| Aromatic Ring 2 | Benzyl ring | Hydrophobic interactions, π-π stacking, modulating solubility |

Understanding this pharmacophore is essential for virtual screening efforts to identify new molecules with similar binding features and for guiding the rational design of more potent and selective derivatives. nih.gov

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. chitkara.edu.in This approach is invaluable for predicting the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing the time and cost associated with drug discovery. researchgate.netnih.gov

The development of a QSAR model for this compound derivatives would follow a structured workflow:

Data Set Compilation: A series of this compound analogues is synthesized, and their biological activity (e.g., IC₅₀ values for enzyme inhibition, or minimum inhibitory concentration for antimicrobial activity) is experimentally determined.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. Relevant descriptors for this class of compounds could include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons. chitkara.edu.in

Lipophilicity Descriptors: Like the partition coefficient (LogP), which describes the molecule's solubility and ability to cross biological membranes.

Steric Descriptors: Molar refractivity or specific atomic radii, which describe the size and shape of the molecule.

Topological Descriptors: Molecular connectivity indices that describe the branching and connectivity of atoms within the molecule. researchgate.net

Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machine (SVM), are used to build an equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov The model's robustness and predictive power are then rigorously validated using statistical metrics.

The table below illustrates the structure of a hypothetical dataset for a QSAR study of this compound derivatives targeting a specific enzyme.

| Derivative | Substituent (R on Benzyl Ring) | LogP | LUMO Energy (eV) | Biological Activity (IC₅₀ µM) |

| 1 | H | 3.5 | -0.95 | 50.2 |

| 2 | 4-Cl | 4.2 | -1.15 | 25.8 |

| 3 | 4-OCH₃ | 3.4 | -0.88 | 45.1 |

| 4 | 4-NO₂ | 3.6 | -1.50 | 15.3 |

| 5 | 3-CH₃ | 4.0 | -0.92 | 38.6 |

The quality of a QSAR model is assessed using several statistical parameters, which are crucial for ensuring its reliability for future predictions.

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the "goodness of fit" of the model, indicating the proportion of variance in the biological activity that is explained by the descriptors. | > 0.6 |

| Q² or R²cv (Cross-Validated R²) | Assesses the internal predictive ability of the model, determined through methods like leave-one-out (LOO) cross-validation. | > 0.5 |

| R²pred (External Validation R²) | Measures the model's ability to predict the activity of an external set of compounds not used in model training. | > 0.5 |

| General acceptance criteria for a robust QSAR model. |

By establishing a statistically significant QSAR model, researchers can effectively screen virtual libraries of related compounds and prioritize the synthesis of derivatives predicted to have the highest biological activity.

Mechanistic Studies and Chemical Biology Applications

In Vitro Enzymatic Assays and Kinetic Characterization

The enzymatic interactions of Benzyl (B1604629) 2,6-dihydroxybenzoate (B8749050) are a cornerstone of its biochemical profile. While direct studies on this specific compound are limited, research on structurally similar molecules provides a basis for understanding its potential enzymatic activities.

Tyrosinase, a key enzyme in melanin synthesis, is a frequent target for inhibitors in various applications. Studies on compounds structurally related to Benzyl 2,6-dihydroxybenzoate, such as other benzoic acid derivatives, have elucidated different mechanisms of tyrosinase inhibition. For instance, certain alkylbenzoic acids have been shown to be reversible inhibitors of mushroom tyrosinase, with some exhibiting mixed-type inhibition and others demonstrating uncompetitive inhibition researchgate.net.

The mode of inhibition can be influenced by the specific substitutions on the benzoic acid core. For example, kinetic studies on vanillin derivatives, which share some structural similarities, revealed that the addition of hydroxy-substituted cinnamic acid residues can lead to significant tyrosinase inhibition, with some derivatives acting as mixed-type inhibitors nih.gov. Similarly, studies on benzaldehyde derivatives have identified competitive inhibitors of mushroom tyrosinase brieflands.com. Given these findings, it is plausible that this compound could also act as a tyrosinase inhibitor, potentially through a competitive or mixed-type mechanism, by binding to the active site of the enzyme and preventing substrate access. However, without direct experimental data, its specific inhibitory mechanism and potency remain to be determined.

Table 1: Examples of Tyrosinase Inhibition by Structurally Related Compounds

| Compound Class | Example Compound | Inhibition Type | IC50 Value | Reference |

|---|---|---|---|---|

| Alkylbenzoic Acids | o-toluic acid | Mixed-type | - | researchgate.net |

| Alkylbenzoic Acids | p-alkylbenzoic acids | Uncompetitive | - | researchgate.net |

| Vanillin Derivatives | Hydroxy substituted cinnamic acid derivative | Mixed-type | 16.13 μM | nih.gov |

Note: The data in this table is for structurally related compounds and not for this compound itself.

Beyond tyrosinase, the structural motifs within this compound suggest potential interactions with other enzymatic systems. For instance, 2,3-dihydroxybenzoic acid, a related compound, has been identified as a competitive inhibitor of the Escherichia coli isochorismatase EntB nih.gov. This indicates that dihydroxybenzoic acid moieties can interact with the active sites of various enzymes.

Furthermore, enzymatic synthesis and hydrolysis of benzyl esters are well-documented. Lipases, such as Candida antarctica lipase B (CALB), are known to catalyze the synthesis of benzyl benzoate (B1203000) nih.gov. Conversely, esterases and lipases can be employed for the cleavage of benzyl protecting groups in organic synthesis researchgate.net. These studies suggest that this compound could be a substrate for various hydrolases, which would be a critical factor in its metabolic fate and biological activity in vivo.

Molecular Interaction Analysis with Defined Biological Targets

The interaction of small molecules with specific proteins is fundamental to their biological function. This subsection explores the potential molecular interactions of this compound with defined biological targets based on studies of analogous compounds.

The concept of allosteric modulation, where a ligand binds to a site other than the active site to modulate protein activity, is an important area of pharmacology. While there is no specific evidence of this compound acting as an allosteric modulator, the diverse binding capabilities of phenolic compounds suggest this as a possibility that warrants investigation.

The estrogenic activity of various phenolic compounds has been a subject of extensive research. Structurally similar compounds to this compound, such as benzyl salicylate (B1505791), have been shown to possess estrogenic activity in vitro, capable of binding to estrogen receptors (ERα and ERβ) and inducing estrogen-responsive gene expression and cell proliferation nih.gov. A comprehensive study on a wide range of natural and xenochemicals demonstrated that many compounds with phenolic ring structures can bind to the estrogen receptor researchgate.netnih.gov.

Specifically, 4-hydroxy-benzoic acid has been shown to exhibit estrogen-like effects in ER-positive breast cancer cells through ERα-dependent signaling pathways nih.gov. Given that this compound contains a dihydroxybenzoic acid moiety, it is conceivable that it could interact with estrogen receptors. However, the potency and specific receptor subtype selectivity (ERα vs. ERβ) would need to be experimentally determined. It is important to note that the estrogenic potency of such compounds is often significantly lower than that of the endogenous ligand, 17β-estradiol.

Table 2: Estrogenic Activity of Related Compounds

| Compound | Assay | Effect | Potency vs. Estradiol | Reference |

|---|---|---|---|---|

| Benzyl Salicylate | E-screen (MCF7 cell proliferation) | Agonist | 36,000,000-fold lower | |

| Benzyl Salicylate | Luciferase transactivation assay | Partial Agonist | 21,000,000-fold lower | |

| Benzyl Benzoate | E-screen (MCF7 cell proliferation) | Agonist | - | nih.gov |

Note: This table presents data for related compounds to infer potential activity for this compound.

Computational Chemistry and Theoretical Investigations

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Profiling

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to explore how a ligand, such as Benzyl (B1604629) 2,6-dihydroxybenzoate (B8749050), might interact with and behave in the presence of a biological macromolecule.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. While specific MD studies on Benzyl 2,6-dihydroxybenzoate are not extensively documented, research on its parent compound, 2,6-dihydroxybenzoic acid (2,6-diOHBA), establishes a clear precedent. Unbiased MD simulations have been performed on 2,6-diOHBA to investigate its behavior in solution with an explicit solvent representation. nih.gov In these studies, molecular geometry and topology files were generated using force fields like the General Amber Force Field (GAFF). nih.gov The simulations, often run using software like Gromacs, can elucidate the extent of intramolecular hydrogen bonding and interactions with solvent molecules, which significantly impact the compound's properties. nih.gov Applying this methodology to this compound would reveal how the addition of the benzyl group influences the molecule's conformational flexibility, solvation, and the dynamics of its hydrogen-bonding patterns compared to its parent acid.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein, to form a stable complex. ufms.br This method is instrumental in virtual screening and for understanding the structural basis of a ligand's potential biological activity. The process involves preparing the 3D structure of the ligand and the receptor and using a scoring function to estimate the binding affinity for different poses. nih.gov

Although specific docking studies featuring this compound are not prominent, the approach is widely used for phenolic compounds and benzoic acid derivatives to identify potential enzyme inhibitors. ufms.brnih.gov For instance, docking studies on various phenolic compounds have successfully predicted their binding affinity and interactions with enzymes like phospholipase A2 and human pancreatic α-amylase. ufms.brnih.gov A hypothetical docking study of this compound against a selected protein target would provide valuable data on its potential binding energy (kcal/mol), identify key amino acid residues involved in the interaction (e.g., through hydrogen bonds or hydrophobic interactions), and predict its binding mode within the active site. nih.govnih.gov This information is critical for profiling its potential as a modulator of protein function.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are employed to understand the electronic structure of a molecule, which governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems and is widely used to predict the ground-state properties of molecules. Studies on the parent compound, 2,6-dihydroxybenzoic acid (2,6-diOHBA), have utilized DFT to perform structure optimization and calculate vibrational frequencies. nih.gov These calculations help in understanding the relative stability of different conformers (e.g., syn and anti conformations arising from the orientation of the hydroxyl groups) and the nature of intramolecular hydrogen bonds. nih.gov

The selection of appropriate functionals and basis sets is critical for accuracy. alljournals.cnjst-ud.vn In studies of 2,6-diOHBA, functionals such as B97D and M06-2X have been used in conjunction with basis sets like 6-31++G(d,p) and aug-cc-pVDZ, often incorporating a polarizable continuum model (PCM) to simulate solvent effects. nih.gov Such calculations yield optimized molecular geometries, electrostatic potential (ESP) surfaces, and orbital energies (e.g., HOMO and LUMO), which are fundamental for predicting the molecule's reactivity. nih.govdergipark.org.tr Applying these DFT methods to this compound would provide a detailed understanding of its three-dimensional structure and electronic properties.

| Parameter | Specification |

|---|---|

| Software | Gaussian 09 |

| Structure Optimization Functional | B97D |

| Structure Optimization Basis Set | 6-31++G(d,p) |

| Vibrational Frequency Functional | M06-2X |

| Vibrational Frequency Basis Set | aug-cc-pVDZ |

| Solvation Model | Polarizable Continuum Model (PCM) |

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to investigate the properties of molecules in their excited states. It is a primary tool for predicting electronic absorption spectra (UV-Vis) by calculating vertical excitation energies and oscillator strengths. nih.govyoutube.com

While TDDFT studies specifically on this compound are not widely reported, the methodology has been successfully applied to a variety of phenolic acids to simulate their UV-Vis spectra. nih.gov In a typical study, the ground-state geometry is first optimized using DFT, after which TDDFT calculations are performed, often using hybrid functionals like B3LYP. nih.gov For this compound, such calculations would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π→π* transitions within the aromatic rings. This theoretical spectrum could then be compared with experimental data to confirm the molecular structure and understand how structural modifications influence its optical properties. nih.gov

In Silico Screening and Predictive Modeling of Chemical Space

In silico screening involves the computational evaluation of large libraries of virtual compounds to identify molecules with a high probability of possessing a desired biological activity. longdom.org This approach significantly accelerates the drug discovery process by prioritizing a smaller, more promising set of candidates for synthesis and experimental testing. rsc.org

For this compound, the core structure can serve as a scaffold for generating a large, diverse virtual library of derivatives. This is achieved by computationally adding various functional groups at different positions on the molecule. This library can then be subjected to a hierarchical screening protocol. rsc.org

High-Throughput Virtual Screening (HTVS): The entire library is rapidly screened against a specific biological target using molecular docking to identify compounds with favorable predicted binding energies. longdom.orgrsc.org

ADMET Prediction: The filtered hits are then analyzed using predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). This step helps to eliminate compounds with poor drug-like properties, such as low oral bioavailability or high predicted toxicity. mdpi.com

Refined Analysis: A smaller set of promising candidates can be further investigated using more computationally intensive methods like MD simulations or DFT calculations to obtain more accurate predictions of their binding stability and electronic properties. nih.govnih.gov

This multi-step in silico approach allows for the efficient exploration of the chemical space around this compound, enabling the rational design of new analogues with potentially enhanced activity and improved pharmacokinetic profiles. nih.gov

Analytical Method Development and Validation for Research Scale Characterization

Chromatographic Methodologies for Qualitative and Quantitative Analysis

Chromatography is a cornerstone technique for the separation, identification, and quantification of individual components within a mixture. For a compound like Benzyl (B1604629) 2,6-dihydroxybenzoate (B8749050), both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer viable analytical pathways, each with specific considerations for method development.

HPLC is a highly suitable technique for the analysis of Benzyl 2,6-dihydroxybenzoate due to the compound's aromatic structure and polarity conferred by the hydroxyl and ester functional groups. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for such molecules.

Method development would begin with the selection of an appropriate stationary phase, commonly a C18 or C8 column, which separates compounds based on hydrophobicity. The mobile phase composition is then optimized to achieve adequate retention and resolution of the analyte from potential impurities. A typical mobile phase would consist of a mixture of an aqueous component (often with a buffer like phosphate or acetate (B1210297) to control pH and ensure consistent ionization of the phenolic groups) and an organic modifier such as acetonitrile or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good peak shape.

Detection is most commonly performed using a Diode Array Detector (DAD) or a variable wavelength UV detector, set to a wavelength where this compound exhibits strong absorbance, likely in the range of 254-280 nm due to its aromatic rings.

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | Start at 30% B, ramp to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV/DAD at 270 nm |

| Run Time | 20 minutes |

Optimization involves adjusting parameters such as mobile phase pH, gradient slope, and temperature to achieve optimal separation, characterized by a symmetrical peak for this compound that is well-resolved from any synthesis precursors (like 2,6-dihydroxybenzoic acid and benzyl alcohol) or degradation products.

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. rsc.org While this compound possesses some volatility, the presence of two free hydroxyl groups can lead to poor peak shape (tailing) and potential thermal degradation in the high-temperature environment of the GC injector and column. researchgate.net

To overcome these issues, derivatization is often necessary. The polar hydroxyl groups can be converted to less polar, more volatile silyl (B83357) ethers through a reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane. researchgate.net This process reduces the compound's polarity and increases its thermal stability, making it more amenable to GC analysis.

Method development for the derivatized analyte would involve selecting a suitable capillary column, typically a non-polar or mid-polarity phase like a DB-5 (5% phenyl-methylpolysiloxane) or HP-5. researchgate.net The oven temperature program would be optimized to separate the derivatized this compound from other components. A Flame Ionization Detector (FID) is commonly used for quantification due to its robustness and wide linear range, while a Mass Spectrometer (MS) can be used for definitive identification based on the compound's mass spectrum. scholarsresearchlibrary.com

Table 2: Potential GC Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | 100 °C hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Detector | FID at 310 °C or MS |

Validation Parameters for Rigorous Research-Grade Analytical Procedures

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. scribd.com For research-scale applications, this involves a rigorous assessment of several key performance characteristics to ensure the data generated is reliable and accurate. wjarr.comelementlabsolutions.com

These parameters are essential for quantitative methods, establishing the relationship between analyte concentration and instrument response and defining the method's reliability and sensitivity.

Linearity and Range : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specific range. gmpinsiders.com This is assessed by preparing a series of standards at different concentrations (a minimum of five is recommended) and analyzing them. wjarr.com The results are plotted as response versus concentration, and a linear regression analysis is performed. The correlation coefficient (r²) should ideally be ≥ 0.999. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision. biopharminternational.com

Precision : Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is typically evaluated at two levels:

Repeatability (Intra-assay precision) : The precision under the same operating conditions over a short interval. It is assessed by performing multiple analyses (e.g., n=6) of a single sample.

Intermediate Precision : Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. Precision is expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV), with acceptance criteria typically being ≤ 2%.

Accuracy : Accuracy reflects the closeness of the measured value to a conventional true value or an accepted reference value. elementlabsolutions.com It is often determined through recovery studies. A known amount of pure this compound is "spiked" into a sample matrix at different concentration levels (e.g., low, medium, high). The samples are then analyzed, and the percentage of the spiked analyte that is recovered is calculated. Acceptance criteria for recovery are typically within 98-102%.

Detection and Quantitation Limits :

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. gmpinsiders.com

Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. gmpinsiders.com These limits are often calculated based on the standard deviation of the response and the slope of the calibration curve.

Table 3: Typical Validation Acceptance Criteria for a Quantitative HPLC Method

| Parameter | Measurement | Acceptance Criterion |

|---|---|---|

| Linearity | Correlation Coefficient (r²) | ≥ 0.999 |

| Precision (Repeatability) | Relative Standard Deviation (RSD) | ≤ 2.0% |

| Accuracy | % Recovery | 98.0% - 102.0% |

| LOQ | Signal-to-Noise Ratio | ~10:1 |

Selectivity/Specificity : Selectivity (or specificity) is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. fda.govchromatographyonline.com For an HPLC method, this is demonstrated by showing that the peak for this compound is well-resolved from all other peaks in the chromatogram. Peak purity analysis using a DAD can further confirm that the analyte peak is not co-eluting with any other substance. fda.gov

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. chromatographyonline.com It provides an indication of the method's reliability during normal usage. ut.ee To test robustness, small changes are made to key parameters, and the effect on the results is observed. For an HPLC method, these parameters could include:

Mobile phase pH (e.g., ± 0.2 units)

Column temperature (e.g., ± 5 °C)

Flow rate (e.g., ± 0.1 mL/min)

Percentage of organic solvent in the mobile phase (e.g., ± 2%) The method is considered robust if system suitability parameters (e.g., resolution, peak asymmetry) and quantitative results remain within acceptable limits despite these changes.

Complementary Spectroscopic Quantification Techniques (e.g., UV-Vis Spectrophotometry)

For routine quantification where a high degree of separation is not required (e.g., analyzing a pure substance or a simple mixture), UV-Visible (UV-Vis) spectrophotometry can be a rapid and cost-effective complementary technique. upi.eduekb.eg

The principle relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This compound, with its two aromatic rings, is expected to be a strong chromophore, absorbing UV radiation.

To develop a quantitative method, a suitable solvent in which the compound is stable and soluble (e.g., methanol or ethanol) is chosen. The UV spectrum is scanned to identify the wavelength of maximum absorbance (λmax). A calibration curve is then generated by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

While simple and fast, the main limitation of UV-Vis spectrophotometry is its lack of specificity. Any other substance in the sample that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. Therefore, its use is generally restricted to samples of known purity or for preliminary estimations.

Table 4: Example Parameters for UV-Vis Spectrophotometric Analysis

| Parameter | Description |

|---|---|

| Instrument | Dual-Beam UV-Vis Spectrophotometer |

| Solvent | Methanol (Spectroscopic Grade) |

| Wavelength Scan | 200 - 400 nm to determine λmax |

| Analytical Wavelength | λmax (e.g., ~275 nm) |

| Calibration Range | e.g., 1 - 20 µg/mL |

| Cuvette | 1 cm quartz |

Q & A

Q. How can Benzyl 2,6-dihydroxybenzoate be synthesized in a laboratory setting?

Methodological Answer: this compound is typically synthesized via esterification of 2,6-dihydroxybenzoic acid with benzyl alcohol or benzyl halides. A common approach involves acid-catalyzed Fischer esterification, where the carboxylic acid reacts with benzyl alcohol under reflux conditions (e.g., using sulfuric acid as a catalyst). Alternatively, benzyl bromide may be employed in a nucleophilic acyl substitution reaction with the sodium salt of 2,6-dihydroxybenzoic acid. Reaction optimization parameters include temperature control (70–100°C), solvent selection (e.g., dry toluene or DMF), and stoichiometric ratios to minimize di-esterification byproducts. Purification is achieved via recrystallization or column chromatography .

Q. What spectroscopic methods confirm the structure of this compound?

Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:

- UV-Vis Spectroscopy : Identifies absorption maxima (e.g., ~207 nm for aromatic systems) .

- IR Spectroscopy : Detects hydroxyl (3347 cm⁻¹), ester carbonyl (1726 cm⁻¹), and aromatic C=C (1606 cm⁻¹) stretches .

- NMR Spectroscopy : ¹H-NMR reveals signals for the benzyl group (δ 5.3–5.4 ppm, -CH₂-) and aromatic protons (δ 6.2–7.4 ppm). ¹³C-NMR confirms the ester carbonyl (~168 ppm) .

- HRESIMS : Provides exact mass (m/z 561.1583 [M + Na]⁺) to verify molecular formula .

Q. What storage conditions ensure the stability of this compound?

Methodological Answer: Store the compound in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) should be used to prevent hydrolysis of the ester group. Avoid prolonged exposure to high humidity or temperatures >30°C, as these conditions may promote degradation or dimerization .

Q. How are common impurities removed during synthesis?

Methodological Answer: Common impurities include unreacted 2,6-dihydroxybenzoic acid and di-esterified byproducts. Purification methods:

- Recrystallization : Use ethanol/water mixtures to isolate the mono-ester.

- Column Chromatography : Employ silica gel with a gradient eluent (e.g., hexane:ethyl acetate 4:1 to 1:1) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve ≥98% purity .

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., melting point) be resolved?

Methodological Answer: Discrepancies often arise from varying purity levels or polymorphic forms. To resolve:

- Differential Scanning Calorimetry (DSC) : Measures precise melting points and identifies polymorphs.

- Elemental Analysis : Validates stoichiometric purity.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition patterns. Cross-referencing with high-purity commercial standards (e.g., NIST-certified materials) is critical .

Q. What strategies optimize esterification reaction yields?

Methodological Answer: Optimization involves:

- Catalyst Screening : Use p-toluenesulfonic acid (pTSA) or DMAP to enhance reaction rates.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) while maintaining yields >85% .

Q. How does this compound interact with microbial catabolic pathways?

Methodological Answer: Studies on γ-resorcylate (2,6-dihydroxybenzoate) degradation in Rhizobium sp. MTP-10005 suggest that the compound may undergo enzymatic hydrolysis via β-ketoadipate pathway enzymes. Key steps include:

Q. How are HRMS and 2D-NMR used to characterize derivatives?

Methodological Answer:

- HRMS : Confirms exact mass of derivatives (e.g., deuterated or glycosylated forms) with <5 ppm error.

- 2D-NMR (COSY, HSQC, HMBC) : Maps proton-proton coupling and long-range C-H correlations, critical for assigning substituent positions in complex derivatives (e.g., apiofuranosyl-glucopyranosyl conjugates) .

Q. How do computational models predict solubility and reactivity?

Methodological Answer:

- logP Calculations : Predict lipophilicity (logP = 2.45) using software like ChemAxon, guiding solvent selection for reactions .

- Molecular Dynamics Simulations : Model solvation effects in polar (water) vs. non-polar (toluene) solvents.

- DFT Studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Q. What are the reactivity differences between this compound and its methyl ester?

Methodological Answer: The benzyl ester exhibits higher lipophilicity (logP 2.45 vs. 1.4 for methyl ester) and slower hydrolysis rates due to steric hindrance from the benzyl group. Methyl esters are more susceptible to base-catalyzed hydrolysis, whereas benzyl esters require harsher conditions (e.g., HBr/AcOH) for cleavage. Reactivity in electrophilic aromatic substitution also differs due to electron-donating effects of the benzyloxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.